

A Comparative Guide to the Analytical Determination of Deschloroketamine

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Compound of Interest

Compound Name: Deschloroketamine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the detection and quantification of **Deschloroketamine** (DCK), a dissociative anesthetic and emerging designer drug. While formal inter-laboratory comparison data is not publicly available, this document synthesizes performance data from published research to offer a comparative perspective on commonly employed analytical techniques. The information herein is intended to assist researchers and drug development professionals in selecting appropriate analytical strategies and understanding the expected performance of various methods.

Quantitative Data Summary

The following tables summarize the quantitative performance of different analytical techniques for **Deschloroketamine** analysis as reported in scientific literature. These values can be used to compare the capabilities of each method.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance in Biological Matrices[1][2][3][4]

Parameter	Serum	Brain Tissue
Intra-day Accuracy	86-112%	80-125%
Intra-day Precision (Average)	3%	7%
Concentration Range (DCK)	0.5 - 860 ng/mL	0.5 - 4700 ng/g
Concentration Range (Metabolites)	<10 ng/mL - 860 ng/mL	0.5 - 70 ng/g

Table 2: High-Resolution Mass Spectrometry (HRMS) Performance for Identification[5][6][7][8]

Parameter	Reported Value
Mass Accuracy	1.47 ppm
Relative Isotopic Abundance	3.69%

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Identification Parameters[5][6][7][8]

Parameter	m/z
Molecular Ion	203
Main Fragment Ions	175, 174, 160, 147, 146, 132

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of key experimental protocols cited in the literature for the analysis of **Deschloroketamine**.

1. Sample Preparation for LC-MS/MS Analysis of Biological Samples[1][9]

- Serum and Brain Tissue: A validated multiple reaction monitoring (MRM) method using a triple quadrupole instrument has been developed to quantify **Deschloroketamine** and its metabolites. While the specific extraction method is not detailed in the abstract, it is

mentioned that synthesized standards of the metabolites were used for method development.

- Urine and Hair: Samples were extracted using a mixture of hexane:ethyl acetate (1:1) and chloroform:isopropanol (4:1). The reconstituted residues were then analyzed by LC-HRAM (Liquid Chromatography-High Resolution Accurate Mass).

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis[5][10]

- Sample Preparation: For qualitative analysis, the analyte is typically diluted to approximately 1 mg/mL in a 1:1 mixture of chloroform and methanol.
- Instrumentation: Standard GC-MS instruments are used. The electron ionization (EI) mass spectra provide characteristic molecular ions and fragment ions for identification.

3. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis[5][8]

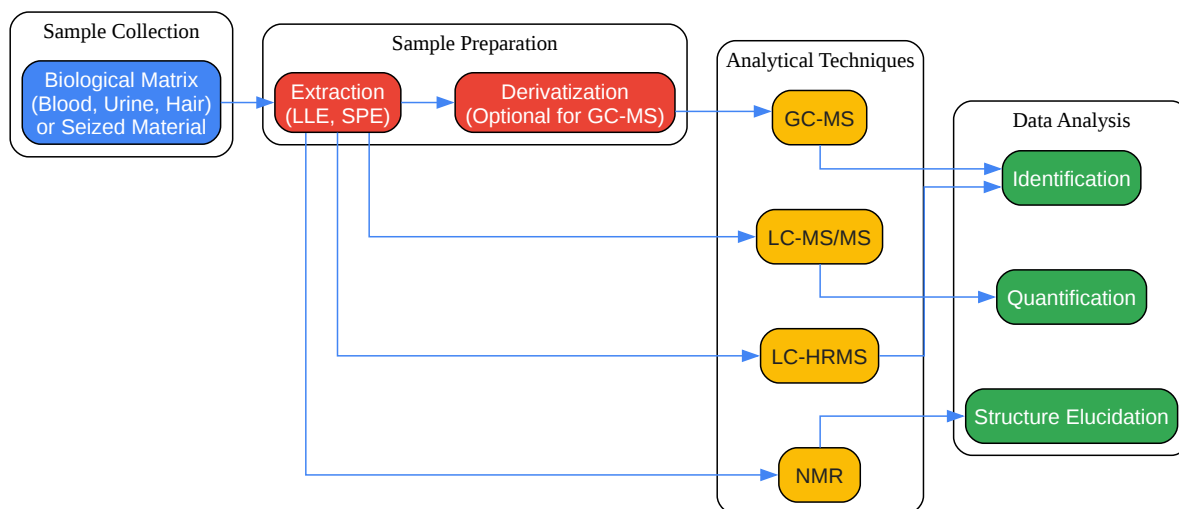
- Methodology: This technique involves accurate mass measurements of the protonated molecule ($[M+H]^+$) in full-scan mode. The experimental isotopic pattern is compared with the calculated pattern, and the isotopic fine structure of the $M+1$, $M+2$, and $M+3$ peaks are examined. Collision-induced dissociation is used to study the product ions.

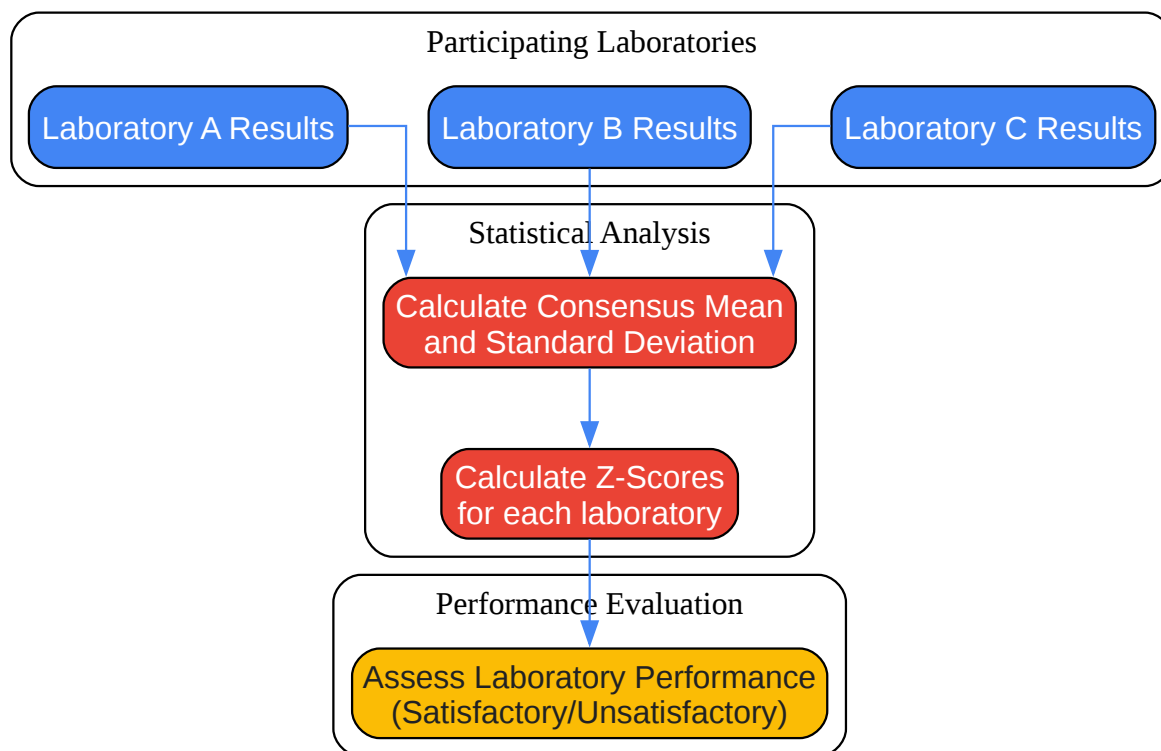
4. Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][10][11]

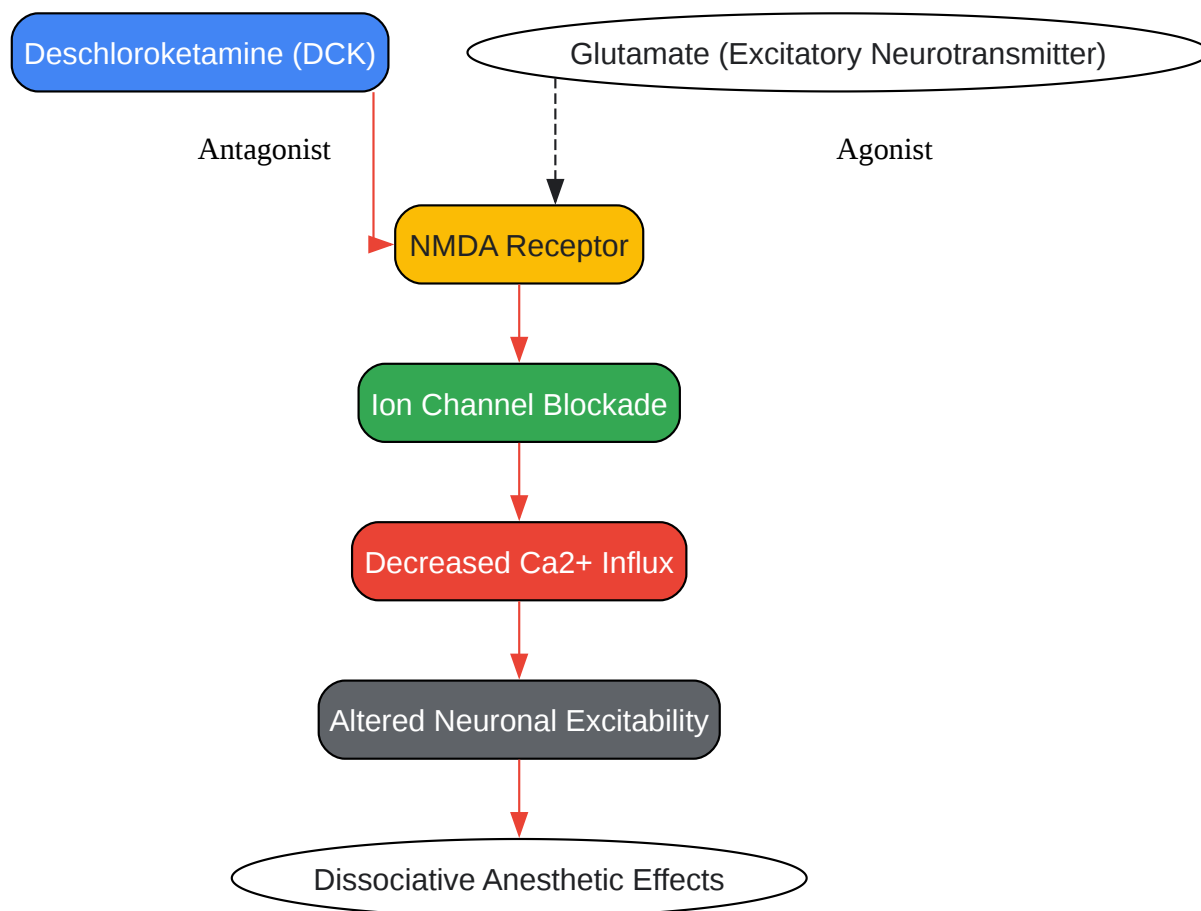
- Sample Preparation: The analyte is diluted to approximately 20 mg/mL in deuterated dimethyl sulfoxide (DMSO) containing tetramethylsilane (TMS) as a reference standard.
- Instrumentation: A 400 MHz NMR spectrometer is typically used to acquire 1H and ^{13}C NMR spectra for structural confirmation.

Visualizations

The following diagrams illustrate key workflows and pathways related to the analysis and pharmacology of **Deschloroketamine**.







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